2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid

GABA transporter GAT-1 inhibition β-homoproline scaffold

Researchers targeting DPP-IV or GAT-1 pharmacophores face limited commercial access to enantiopure (2S,4S)-cis-4-fluoro-β-homoproline, where generic substitution risks diastereomer cross-contamination and compromised target engagement. • Exclusive (2S,4S) stereochemistry validated for DPP-IV engagement (IC₅₀ ~110 nM in derived analogs) and GAT-1 inhibitor campaigns. • Acid-labile Boc protection enables sequential peptide coupling without Fmoc/Cbz incompatibility. • Available at ≥95% purity with recommended chiral HPLC and ¹H/¹⁹F NMR release testing for multi-gram procurement.

Molecular Formula C11H18FNO4
Molecular Weight 247.26 g/mol
Cat. No. B13627774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid
Molecular FormulaC11H18FNO4
Molecular Weight247.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1CC(=O)O)F
InChIInChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-8(13)5-9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1
InChIKeyGASMYJSLVLZJBR-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid: β-Homoproline Building Block


2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic acid (CAS 2165730-97-0, MW 247.26, C₁₁H₁₈FNO₄) is an N-Boc-protected, enantiomerically pure cis-4-fluoro-L-β-homoproline derivative . It belongs to the class of chiral fluorinated pyrrolidine building blocks that serve as key intermediates for constructing bioactive molecules—most notably dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes and GABA transporter (GAT-1) inhibitors for CNS disorders [1][2]. Its defining structural feature is the β-homoproline scaffold (acetic acid side chain at C-2), which distinguishes it from the more common Boc-cis-4-fluoro-L-proline (carboxylic acid directly at C-2) and provides distinct conformational and synthetic properties relevant to medicinal chemistry campaigns [2].

Enantiomerically pure (2S,4S) cis-4-fluoro-β-homoproline scaffold
N-Boc protection for orthogonal synthetic strategies
β-Homoproline backbone (CH₂COOH) distinct from proline analogs for correct SAR

Why This β-Homoproline Cannot Be Substituted


Generic substitution fails because three interdependent structural features of this compound—the β-homoproline backbone (CH₂COOH at C-2), the (2S,4S)-cis-4-fluoro stereochemistry, and the acid-labile Boc protecting group—collectively dictate downstream synthetic outcomes and biological target engagement that no single close analog can replicate [1]. The one-carbon-homologated acetic acid side chain, versus the direct carboxylic acid of Boc-cis-4-fluoro-L-proline (CAS 203866-13-1), alters both the pKa of the acid handle and the conformational freedom of the pyrrolidine ring system, which has been shown to directly impact GAT-1 inhibitory potency and selectivity in the derived pharmacophores [1][2]. The Boc group further provides orthogonal protection essential for sequential peptide coupling or N-functionalization steps where Fmoc- or Cbz-protected analogs would impose incompatible deprotection conditions. Therefore, substituting even the (2R,4S) diastereomer (CAS 441716-22-9) or the des-fluoro analog introduces risks to enantiomeric integrity, reaction yield, and target binding that are quantified below .

Scaffold mismatch: β-Homoproline vs. Proline
GAT-1 SAR is scaffold-dependent; proline analog may not reproduce activity profile and could yield inactive leads.
(2S) stereochemistry requirement
(2R,4S) or (2R,4R) diastereomers lack critical (S) configuration for DPP-IV catalytic site engagement; procurement of wrong diastereomer may compromise target binding.
Boc group orthogonality
Fmoc- or Cbz-protected analogs require different deprotection conditions; substitution may reduce coupling efficiency or introduce side reactions.

2-((2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoropyrrolidin-2-YL)acetic Acid vs. Closest Analogs


GAT-1 Inhibitory Potency: β-Homoproline vs. Proline Scaffold

The β-homoproline scaffold (pyrrolidine-2-acetic acid) is structurally required for GAT-1 uptake inhibition in the 4-fluoropyrrolidine series. In the Zhuang et al. (2009) study, N-alkylated derivatives prepared from enantiomerically pure (2S)-4-fluoropyrrolidine-2-acetic acid (the deprotected parent of the target compound) were evaluated against mouse GAT-1 expressed in cultured cell lines [1]. The most potent derivative in this series exhibited an IC₅₀ of 3,150 nM [2]. In contrast, the corresponding N-alkylated (2S)-4-fluoroproline derivatives (bearing a direct COOH at C-2 rather than CH₂COOH) showed a different activity profile; the authors explicitly note that the C-4 substituent effect must be interpreted in the context of the specific backbone scaffold [1]. The β-homoproline scaffold is thus the enabling structural feature for this class, not a generic replacement for the proline series.

GAT-1 Potency: Scaffold
Head-to-head
β-Homoproline series IC₅₀ = 3,150 nM; Tiagabine ~210 nM (~1/15 fold)
Scaffold-specific SAR; proline analog may not reproduce activity
Zhuang et al. 2009; mGAT-1 [³H]GABA uptake assay
GABA transporter GAT-1 inhibition β-homoproline scaffold structure-activity relationship

Physical Property Differences vs. Proline Analog

The target compound (MW 247.26, C₁₁H₁₈FNO₄) differs from the most commonly available proline analog (2S,4S)-1-Boc-4-fluoro-2-pyrrolidinecarboxylic acid (CAS 203866-13-1, MW 233.24, C₁₀H₁₆FNO₄) by exactly one methylene unit (+14 Da) due to the β-homoproline homologation . This structural difference is analytically distinguishable by mass spectrometry and HPLC retention time. The proline analog has well-characterized physical constants: mp 157–161 °C, [α]²⁰/D −57° (c = 1, MeOH), optical purity ≥ 98.0% ee . The target compound, being a homolog, exhibits different melting behavior and specific rotation; Sigma-Aldrich supplies it as a solid powder under AldrichCPR classification without full analytical characterization . This homologation also means the target compound's acetic acid moiety has a higher pKa (~4.8 for alkyl carboxylic acids) versus the proline analog's α-amino acid carboxyl (pKa ~2.0–2.5), affecting both purification (ion-exchange chromatography conditions) and coupling reaction pH optimization.

Physical Properties vs. Proline
Head-to-head
ΔMW +14.0 g/mol (C₁₁H₁₈FNO₄ vs. C₁₀H₁₆FNO₄); pKa shift ~2–3 units higher
Analytically distinguishable; wrong scaffold invalidates synthesis
Proline analog (CAS 203866-13-1) fully characterized; β-homoproline data limited
molecular weight homologation physical property building block procurement specification

Diastereomer Purity: (2S,4S) vs. (2R,4S)

The target compound carries the (2S,4S) absolute configuration (cis relationship between C-2 acetic acid and C-4 fluorine). The (2R,4S) diastereomer (CAS 441716-22-9) is sold by Apollo Scientific as '[(2R,4S)-4-Fluoropyrrolidin-2-yl]acetic acid, N-BOC protected' with purity of 99.2% by HPLC . The (2R,4R) enantiomer (CAS not separately assigned; Sigma-Aldrich ENAH0CD45AAD) is available at 95% purity . Crucially, Zhuang et al. (2009) demonstrated that the configuration at C-4 does not substantially influence GAT-1 affinity for the final pharmacophores [1], but this finding is target-specific and does not generalize to DPP-IV or other protease targets where the (2S) configuration at C-2 is essential for catalytic site engagement. For DPP-IV inhibitor synthesis, the (2S) configuration is mandatory based on the Caldwell et al. (2004) SAR showing that fluoropyrrolidine amides with (S)-stereochemistry at the pyrrolidine 2-position achieve IC₅₀ values as low as 110 nM against DPP-IV [2]. The target compound's (2S,4S) configuration thus represents the intersection of correct C-2 stereochemistry for DPP-IV applications and cis-4-fluoro substitution.

Diastereomer: (2S,4S) vs. (2R,4S)
Head-to-head
(2R,4S) 99.2% HPLC; (2S,4S) 97%; C-2 (S) required for DPP-IV inhibition
Incorrect diastereomer may produce inactive DPP-IV candidates
C-4 configuration less critical for GAT-1; target-specific requirement
stereochemistry diastereomer enantiomeric purity chiral building block (2S,4S)-configuration

GAT-1 Potency: 4-Fluoro vs. 4-Hydroxy and Unsubstituted Analogs

The 4-fluoro substituent in the target compound is not merely a bioisostere replacement but actively modulates the basicity and, consequently, the pharmacological profile of derived inhibitors. Zhuang et al. (2009) directly compared N-alkylated 4-fluoropyrrolidine-2-acetic acid derivatives with their corresponding 4-hydroxy and 4-unsubstituted analogs: the 4-fluoro derivatives exhibited a slight improvement in GAT-1 inhibitory potency over 4-hydroxy analogs, but were substantially weaker than the 4-unsubstituted compounds [1]. The authors attribute this to the strong inductive effect of the 4-fluorine atom, which sharply reduces the basicity of the pyrrolidine nitrogen (estimated pKa shift of −1.5 to −2.0 units versus the unsubstituted pyrrolidine) [1]. The most potent 4-fluoro derivative reached only approximately 1/15 of Tiagabine's affinity [1]. For a procurement decision, this means the 4-fluoro building block commits the synthetic pathway to a specific potency range; switching to the 4-unsubstituted or 4-hydroxy building block fundamentally alters the expected activity cliff.

4-F Substituent Effect
Cross-study comparable
4-F > 4-OH (slight); 4-H >> 4-F; pKa reduction ~1.5–2.0 units
4-Fluoro locks potency range; unsubstituted analog shifts activity cliff
Zhuang et al. 2009; potency ~1/15 of Tiagabine
fluorine substitution 4-fluoro vs 4-hydroxy basicity modulation GABA uptake inductive effect

Commercial Availability and Pricing Comparison

The (2S,4S) target compound occupies a distinct procurement niche: it is less widely stocked than its (2R,4S) diastereomer or the proline analog, and carries a significant price premium reflecting the specialized synthetic route required for the β-homoproline framework. Sigma-Aldrich offers the (2S,4S) compound as AldrichCPR product OMC00054 at $2,120/1g, explicitly noting that no analytical data is collected and all sales are final . The (2R,4S) diastereomer (CAS 441716-22-9) is available from Apollo Scientific at 99.2% HPLC purity with full batch COA . Amatek Scientific supplies the (2S,4S) target compound at 97% purity with tiered pricing: ¥1,800/0.25g, ¥2,800/0.5g, ¥4,800/1g . In contrast, the proline analog (CAS 203866-13-1) is a catalog stock item at TCI with full characterization and lower cost, reflecting its status as a commodity building block . This supply landscape means that procurement of the (2S,4S) target compound requires advance planning for lead times and acceptance of limited analytical documentation from certain vendors.

Commercial Comparison
Data to verify
(2S,4S): $2,120/g (AldrichCPR, no data); (2R,4S) 99.2% HPLC; proline analog lower cost
Higher cost, limited characterization; vendor qualification recommended
Pricing subject to change; plan lead times accordingly
commercial availability pricing supply chain lead time vendor comparison

DPP-IV Inhibitor Intermediate Pathway

The (2S,4S)-4-fluoropyrrolidine scaffold—which the target compound delivers in Boc-protected form—is a validated pharmacophoric element in DPP-IV inhibitor drug discovery. Singh & Umemoto (2011) demonstrated that N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides serve as attractive synthons for DPP-IV inhibitors, with the crystalline N-Fmoc derivative enabling easy isolation in enantiomerically pure form and significantly reducing the synthetic steps needed to access 4-fluoropyrrolidine-based drug candidates [1]. The Caldwell et al. (2004) study established that fluoropyrrolidine amides incorporating (S)-3-fluoropyrrolidine or (2S,4S)-4-fluoropyrrolidine motifs achieve DPP-IV IC₅₀ values as low as 110 nM with selectivity over DPP-II, DPP8, and FAP enzymes [2]. The target compound's Boc protecting group is orthogonal to the Fmoc strategy described by Singh, enabling complementary synthetic routes: Boc deprotection (TFA) yields the free amine for N-alkylation, while the acetic acid handle permits amide coupling to cyclohexylglycine or other P2 fragments characteristic of this inhibitor class [1][2]. Patent literature (US 7,132,443; US 2010/0174096) further confirms the industrial relevance of optically active (2S,4S)-4-fluoropyrrolidine derivatives as intermediates for DPP-IV inhibitor manufacturing .

DPP-IV Synthetic Pathway
Class-level
Validated route via (2S,4S)-4-fluoropyrrolidine; lead IC₅₀ = 110 nM against DPP-IV
Literature-precedented entry; avoids de novo building block validation
Caldwell et al. 2004; Singh & Umemoto 2011; oral activity in mouse OGTT
DPP-IV inhibitor dipeptidyl peptidase IV fluoropyrrolidine synthetic intermediate diabetes

Procurement & Application Scenarios


GAT-1 Inhibitor Lead Optimization via N-Alkylation

This scenario directly leverages the evidence from Zhuang et al. (2009) [1]. The target compound is Boc-deprotected (TFA or HCl/dioxane) to liberate the free pyrrolidine amine, which is then N-alkylated with a bulky lipophilic group (e.g., 4,4-bis(3-methylthiophen-2-yl)but-3-enyl or diphenylbutenyl motifs) to generate GAT-1 inhibitor candidates. The resulting compounds can be benchmarked against Tiagabine (IC₅₀ ~210 nM) in [³H]GABA uptake assays using mGAT-1-expressing cell lines. Users should expect potency in the low micromolar range (~3,150 nM for the most potent analog), approximately 15-fold weaker than Tiagabine, consistent with the 4-fluoro basicity attenuation described in the primary literature [1]. This scaffold is appropriate for programs seeking to explore C-4 substituent effects on GAT-1 pharmacology rather than for achieving Tiagabine-comparable potency.

DPP-IV Inhibitor Synthesis by Amide Coupling

Drawing on the validated synthetic methodology of Singh & Umemoto (2011) and the SAR of Caldwell et al. (2004) [2][3], the target compound's acetic acid moiety is activated (e.g., as an acid chloride, mixed anhydride, or via HATU/DIPEA) and coupled to cyclohexylglycine amides or other P2 fragments to generate fluoropyrrolidine amide DPP-IV inhibitors. The Boc group remains intact during the amide coupling step and is subsequently removed to expose the pyrrolidine nitrogen for further elaboration. This approach has yielded DPP-IV inhibitors with IC₅₀ values as low as 110 nM and oral activity in lean mouse OGTT models [3]. Users targeting DPP-IV should verify the (2S) configuration at C-2 by chiral HPLC or optical rotation before committing material to synthesis, as the (2R) enantiomer will not engage the DPP-IV catalytic site.

Collagen Stability: Stereoelectronic Effects of 4-Fluoroproline

The (2S,4S)-4-fluoropyrrolidine scaffold, of which this compound is a homologated derivative, has been employed in fundamental studies of stereoelectronic effects on collagen triple-helix stability . The 4-fluoro substituent exerts a strong inductive effect that influences the pyrrolidine ring pucker (Cγ-exo vs. Cγ-endo) and the trans/cis amide bond ratio in proline-containing peptides. While the β-homoproline scaffold of the target compound introduces an additional methylene spacer that modifies the conformational preferences relative to 4-fluoroproline itself, it provides a useful comparator for disentangling the contributions of ring pucker, backbone length, and fluorine electronegativity to collagen stability. This application scenario is appropriate for academic structural biology groups investigating fluorine-mediated conformational control in proteins.

Multi-Gram Scale-Up and Vendor Qualification

For programs advancing a lead series into preclinical development, procurement of the (2S,4S) target compound at multi-gram scale requires navigating a limited supplier landscape. Based on the commercial availability data : Sigma-Aldrich offers AldrichCPR grade at $2,120/g without analytical characterization; Amatek Scientific offers 97% purity material at ¥4,800/g. Users should establish in-house analytical release specifications including: (i) identity confirmation by ¹H/¹⁹F NMR and HRMS (expected [M+H]⁺ = 248.1292 for C₁₁H₁₉FNO₄⁺); (ii) chiral purity by HPLC on a chiral stationary phase (target ≥ 97% ee); (iii) residual solvent analysis by GC; and (iv) Karl Fischer titration for water content. Given that the (2R,4S) diastereomer is more widely available at higher nominal purity (99.2% HPLC), particular attention must be paid to diastereomeric ratio determination to exclude cross-contamination.

Application
Selection Property
Validation Focus
GAT-1 Inhibitor Lead Optimization
β-Homoproline scaffold requirement; N-alkylation compatibility
GAT-1 uptake assay benchmarking; C-4 substituent SAR
DPP-IV Inhibitor Synthesis
(2S) stereochemistry; Boc/acetic acid orthogonal coupling
DPP-IV enzyme inhibition assay; chiral HPLC confirmation
Collagen Stability Studies
4-Fluoropyrrolidine conformational control
Triple-helix stability assays; trans/cis amide ratio analysis
Multi-Gram Scale-Up Procurement
Vendor qualification; analytical release specifications
Chiral purity, diastereomeric ratio, residual solvent analysis
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